molecular formula C10H10BrN3O2 B2908057 5-bromo-N-(5-oxopyrrolidin-3-yl)pyridine-3-carboxamide CAS No. 1351623-27-2

5-bromo-N-(5-oxopyrrolidin-3-yl)pyridine-3-carboxamide

Cat. No.: B2908057
CAS No.: 1351623-27-2
M. Wt: 284.113
InChI Key: PJACBIJJEQYMHG-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-oxopyrrolidin-3-yl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a bromine atom at the 5-position of the pyridine ring and a 5-oxopyrrolidin-3-yl group attached via an amide linkage.

Properties

IUPAC Name

5-bromo-N-(5-oxopyrrolidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c11-7-1-6(3-12-4-7)10(16)14-8-2-9(15)13-5-8/h1,3-4,8H,2,5H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJACBIJJEQYMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-oxopyrrolidin-3-yl)pyridine-3-carboxamide typically involves the reaction of 5-bromonicotinic acid with 3-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-oxopyrrolidin-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-bromo-N-(5-oxopyrrolidin-3-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-oxopyrrolidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyridine-3-carboxamide derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.

Structural and Molecular Comparisons

Key structural variations among analogs lie in the substituents attached to the amide nitrogen.

Table 1: Molecular Properties of Selected Pyridine-3-Carboxamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
5-Bromo-N-(5-oxopyrrolidin-3-yl)pyridine-3-carboxamide (Target) C₉H₁₀BrN₃O₂ 280.10 5-Oxopyrrolidin-3-yl Cyclic amide, hydrogen-bond donor/acceptor
5-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide C₁₃H₁₇BrN₂O₂S 345.26 2-(Oxan-4-ylsulfanyl)ethyl Thioether linkage, moderate lipophilicity
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide C₉H₈BrClN₂O 275.53 Cyclopropyl Halogen-rich, non-polar substituent
5-Bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide C₁₄H₁₃BrN₂O₂ 321.17 2-Ethoxyphenyl Aromatic ether, moderate polarity
5-Bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide C₁₂H₁₀BrN₃O₃S 356.19 4-Sulfamoylphenyl Polar sulfonamide, high solubility
S01 (5-Phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) C₂₃H₁₇N₅O 385.41 4-Phenylpyridin-3-yl Bicyclic core, kinase inhibitor activity

Substituent Effects on Physicochemical Properties

  • Sulfur-Containing Analogs : The 2-(oxan-4-ylsulfanyl)ethyl group () introduces a thioether linkage, which may enhance metabolic stability but reduce aqueous solubility due to moderate lipophilicity.
  • Halogenated Derivatives : Compounds like 5-bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide () exhibit increased molecular weight and halogen-driven hydrophobicity, likely favoring membrane permeability but limiting solubility.
  • Aromatic Substituents : The 2-ethoxyphenyl () and 4-sulfamoylphenyl () groups demonstrate how electron-donating (ethoxy) or withdrawing (sulfamoyl) substituents modulate electronic properties. The sulfamoyl group’s polarity may enhance solubility and target binding in hydrophilic environments.

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